molecular formula C12H15NO2Si B1391981 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone CAS No. 1228666-31-6

1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone

Cat. No.: B1391981
CAS No.: 1228666-31-6
M. Wt: 233.34 g/mol
InChI Key: PQSVBIPUESNCDX-UHFFFAOYSA-N
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Description

1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone is a chemical compound that belongs to the class of organosilicon compounds It features a furo[3,2-b]pyridine core with a trimethylsilyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone typically involves the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate pyridine and furan derivatives.

    Introduction of the trimethylsilyl group: This step often involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

    Attachment of the ethanone moiety: This can be done through acylation reactions using reagents like acetyl chloride or acetic anhydride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The furo[3,2-b]pyridine core can interact with various enzymes and receptors, potentially modulating their activity. The ethanone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2Si/c1-8(14)9-5-11-10(13-7-9)6-12(15-11)16(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSVBIPUESNCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C(O2)[Si](C)(C)C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678451
Record name 1-[2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-31-6
Record name 1-[2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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